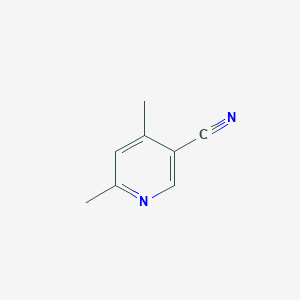

4,6-Dimethylnicotinonitrile

Beschreibung

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical science. Its unique electronic and structural characteristics make the pyridine ring a preferred scaffold in the design of a wide range of functional molecules. researchgate.net Derivatives of pyridine are integral to the development of numerous pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The versatility of the pyridine scaffold is evident in its widespread presence in both natural products and synthetic drugs. These compounds exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and antitumor properties. wikipedia.org Furthermore, the ability of pyridine derivatives to coordinate with metal ions makes them valuable as ligands in catalysis, influencing the activity and selectivity of various chemical transformations. researchgate.net

Role of Nicotinonitrile Scaffolds in Organic Synthesis and Drug Discovery

Nicotinonitrile, also known as 3-cyanopyridine, represents a particularly important class of pyridine derivatives. This scaffold is a key building block in medicinal chemistry and has garnered significant attention for its diverse pharmacological potential. wikipedia.orgchemtube3d.com The incorporation of the nitrile group onto the pyridine ring provides a unique electronic profile and a versatile chemical handle for further synthetic modifications.

Nicotinonitrile derivatives are recognized for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. wikipedia.org This potential is underscored by the presence of the nicotinonitrile core in several commercially available drugs, such as Bosutinib, Milrinone, and Neratinib. wikipedia.org In organic synthesis, the nicotinonitrile scaffold serves as a crucial intermediate for constructing more complex heterocyclic systems, enabling the discovery and development of novel therapeutic agents. chemtube3d.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIDYPIJVCEUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288107 | |

| Record name | 4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-21-8 | |

| Record name | 6623-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethylnicotinonitrile and Its Analogues

Classical Synthetic Routes

Traditional methods for the synthesis and functionalization of 4,6-dimethylnicotinonitrile often rely on well-established reaction pathways, providing reliable access to a wide range of derivatives.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone for the construction of the this compound core. A common and versatile approach involves the reaction of acetylacetone (B45752) with cyanoacetamide. ekb.eg This method provides straightforward access to the key intermediate, 2-hydroxy-4,6-dimethylnicotinonitrile, which can be further modified. For instance, treatment with phosphorus oxychloride (POCl₃) can convert the hydroxyl group into a chloro group, yielding 2-chloro-4,6-dimethylnicotinonitrile (B82373), a versatile precursor for further functionalization. ekb.egrsc.org

Another important condensation strategy involves the reaction of α,β-unsaturated ketones with cyanoacetamide or malononitrile (B47326). For example, chalcones can react with guanidine (B92328) in a base-catalyzed condensation to form aminopyrimidine derivatives, which are structurally related to nicotinonitriles. Similarly, the reaction of enaminonitriles with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1-amino-2-imino-3-cyanopyridine derivatives. ekb.eg

The synthesis of various substituted nicotinonitriles can be achieved through one-pot reactions. For instance, the reaction of acetophenones, α-arylidene-cyanothioacetamide, and ammonium (B1175870) acetate (B1210297) in boiling ethanol (B145695) yields 4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles. ekb.eg

A summary of representative condensation reactions for the synthesis of this compound and its analogues is presented in the table below.

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Acetylacetone, Cyanoacetamide | - | 2-Hydroxy-4,6-dimethylnicotinonitrile | ekb.eg |

| 2-Hydroxy-4,6-dimethylnicotinonitrile | POCl₃ | 2-Chloro-4,6-dimethylnicotinonitrile | ekb.egrsc.org |

| Acetophenones, α-Arylidene-cyanothioacetamide, Ammonium Acetate | Ethanol, Reflux | 4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles | ekb.eg |

| Enaminonitriles, Hydrazine Hydrate | Ethanol, Reflux | 1-Amino-2-imino-3-cyanopyridine derivatives | ekb.eg |

Nucleophilic Substitution Reactions in this compound Functionalization

Nucleophilic substitution is a key strategy for introducing a wide variety of functional groups onto the this compound scaffold, particularly at the 2-position when a suitable leaving group, such as a chlorine atom, is present. byjus.commasterorganicchemistry.com The electron-withdrawing nature of the nitrile group and the pyridine (B92270) ring facilitates these reactions.

For example, 2-chloro-4,6-dimethylnicotinonitrile readily reacts with various nucleophiles. ekb.eg Treatment with hydrazine hydrate can displace the chlorine to form 3-aminopyrazolo[3,4-b]pyridine, a key intermediate for the synthesis of azo dyes. ekb.eg The reaction with amines, such as cyclohexylamine, leads to the corresponding 2-amino-substituted derivatives. evitachem.com

The nitrile group itself can also participate in nucleophilic addition reactions under acidic or basic conditions. evitachem.com For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the chemical space accessible from this scaffold.

The versatility of nucleophilic substitution is further demonstrated by the synthesis of various derivatives through the reaction of 2-chloro-4,6-dimethylnicotinonitrile with different nitrogen-containing compounds, leading to the formation of fused heterocyclic systems.

| Substrate | Nucleophile/Reagents | Product | Reference(s) |

| 2-Chloro-4,6-dimethylnicotinonitrile | Hydrazine Hydrate | 3-Aminopyrazolo[3,4-b]pyridine | ekb.eg |

| 2-Chloro-4,6-dimethylnicotinonitrile | Cyclohexylamine | 2-(Cyclohexylamino)-4,6-dimethylnicotinonitrile | evitachem.com |

| 2-Chloro-4,6-dimethylnicotinonitrile | (3-Bromophenyl)amine | 2-((3-Bromophenyl)amino)-4,6-dimethylnicotinonitrile | researchgate.net |

| 2-Mercapto-4,6-dimethylnicotinonitrile (B1298107) | Alkylating Agents | 2-(Alkylthio)-4,6-dimethylnicotinonitrile | researchgate.net |

Alkylation Reactions in this compound Derivatization

Alkylation reactions provide a means to introduce alkyl groups onto the this compound framework, often targeting heteroatoms within the ring system or attached functional groups. For instance, the sulfur atom in 2-mercapto-4,6-dimethylnicotinonitrile is highly nucleophilic and can be readily alkylated with various alkyl halides to yield S-alkyl derivatives. researchgate.net This reaction is typically carried out in the presence of a base to deprotonate the thiol group, enhancing its nucleophilicity. ekb.eg

Similarly, O-alkylation of 2-hydroxy-4,6-dimethylnicotinonitrile can be achieved using alkylating agents in the presence of a suitable base. mdpi.com For example, the use of benzyl (B1604629) bromide with a base like silver oxide or caesium carbonate can lead to the formation of 2-(benzyloxy)-4,6-dimethylnicotinonitrile. mdpi.comnih.gov The choice of base and reaction conditions can influence the regioselectivity of alkylation, particularly in cases where both N- and O-alkylation are possible. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the application of green chemistry principles in the production of this compound and its derivatives, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various derivatives of this compound. scirp.orgsemanticscholar.org

For example, the synthesis of 5-arylazo-2-alkoxy-4,6-dimethylnicotinonitrile derivatives has been achieved by irradiating a solid mixture of 2(1H)-pyridones and acetylated-α-D-glucopyranose derivatives with silica (B1680970) gel under microwave conditions for just a few minutes, resulting in good yields. scirp.orgsemanticscholar.org This solvent-free approach significantly reduces the environmental impact of the synthesis. researchgate.net The use of microwave irradiation can also enhance the efficiency of condensation reactions, providing rapid access to the core nicotinonitrile structure. researchgate.net

| Reaction Type | Reactants | Conditions | Product | Advantages | Reference(s) |

| Glycosylation | 3-Cyano-4,6-dimethyl-5-arylazo-2(1H)-pyridinones, Acetylated-α-D-glucopyranosyl bromide | Microwave irradiation (2-3 min) | 5-Arylazo-2-(acetylated-glucosyloxy)-4,6-dimethylnicotinonitriles | Higher yields, shorter reaction times, solvent-free | scirp.orgsemanticscholar.org |

| One-pot synthesis | Various aldehydes, malononitrile, and other reagents | Microwave irradiation | Substituted nicotinonitriles | Reduced reaction times, improved yields | researchgate.net |

Sustainable Protocol Applications in this compound Production

The development of sustainable protocols for the synthesis of this compound and its analogues extends beyond just the use of microwave irradiation. These protocols often involve the use of greener solvents, catalysts, and reaction conditions. scirp.orgsemanticscholar.org

One notable example is the use of water as a solvent, which is a significant improvement over volatile and often toxic organic solvents. For instance, β-cyclodextrin-catalyzed condensation reactions in aqueous media have been employed for the synthesis of substituted nicotinonitriles. The use of mechanochemical methods, which involve solvent-free reactions under ball milling conditions, also represents a sustainable approach to the synthesis of related aminonicotinonitriles.

Furthermore, the use of reusable catalysts, such as copper nanoparticles on charcoal, for the synthesis of 2-amino-nicotinonitrile derivatives exemplifies a green approach by minimizing catalyst waste. researchgate.net These sustainable methods not only reduce the environmental footprint of the synthesis but can also lead to improved efficiency and cost-effectiveness. scirp.orgsemanticscholar.org

Multi-Component Reactions (MCRs) for this compound Frameworks

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. researchgate.netnih.gov This convergent approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govmdpi.com MCRs are particularly valuable in heterocyclic chemistry for the synthesis of pharmacologically relevant scaffolds, including the nicotinonitrile core. mdpi.comresearchgate.net The inherent efficiency of MCRs, which form several bonds in one sequence without isolating intermediates, makes them a preferred strategy for synthesizing highly substituted pyridines like this compound and its analogues. mdpi.com

Design and Application of MCRs in Nicotinonitrile Synthesis

The synthesis of the nicotinonitrile framework, which is the core of this compound, is frequently accomplished through MCRs. These reactions are prized for their efficiency, often requiring shorter reaction times, offering excellent yields, and involving simpler workup procedures compared to traditional multi-step syntheses. frontiersin.orgresearchgate.net A predominant strategy for constructing the 2-amino-3-cyanopyridine (B104079) scaffold involves a four-component reaction. This typically utilizes a ketone (or an enamine/enol ether derivative), an aldehyde, malononitrile, and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the pyridine ring. frontiersin.orgresearchgate.net

The design of these MCRs often focuses on the choice of catalyst to improve yields and reaction conditions. A variety of catalysts have been successfully employed, ranging from simple bases like triethylamine (B128534) under solvent-free conditions to more complex systems. frontiersin.orgresearchgate.net For instance, zinc-based catalysts have been shown to be effective in the multicomponent synthesis of fully substituted 2-aminonicotinonitrile derivatives. Research has also explored the use of heterogeneous catalysts, which offer the advantages of easy separation and potential for recycling. researchgate.net The versatility of the MCR approach allows for a wide range of substituents to be incorporated into the nicotinonitrile framework simply by varying the initial ketone and aldehyde components, leading to a diverse array of analogues. researchgate.netpreprints.org This flexibility is crucial for medicinal chemistry applications, where the synthesis of numerous derivatives is necessary for structure-activity relationship (SAR) studies. mdpi.com

The table below summarizes various MCR methodologies used for the synthesis of nicotinonitrile and its derivatives, highlighting the diversity of reactants and catalysts.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Ref. |

| Aldehyd | Malononitrile | Ammonium Acetate | Triethylamine | Solvent-free | Highly substituted pyridines | frontiersin.org |

| Aldehyde | Malononitrile | Ketone | Ammonium Acetate | SnO2/SiO2 nanocomposite | 2-Amino-3-cyanopyridines | researchgate.net |

| Aldehyde | Malononitrile | Ketone | Ammonium Acetate | Urease in water | 2-Amino-3-cyanopyridines | researchgate.net |

| Aldehyde | Malononitrile | p-methylacetophenone | Ammonium Acetate | Zinc catalyst | 2-Amino-4-(aryl)-6-methylnicotinonitrile | nih.gov |

| 1,3-diarylprop-2-en-1-ones | Malononitrile | - | - | Michael addition/cyclization | Nicotinonitrile derivatives | preprints.org |

This table presents a selection of reported MCRs for nicotinonitrile synthesis. The specific substitution patterns on the final product depend on the exact structures of the reactants used.

Stereoselectivity in MCRs of this compound Derivatives

While numerous MCRs exist for the general synthesis of nicotinonitriles, achieving stereoselectivity in these reactions to produce chiral, non-racemic derivatives is a more advanced challenge. Direct reports on the stereoselective MCR synthesis of this compound derivatives are not abundant in the literature. However, the principles of asymmetric synthesis are widely applied to MCRs for constructing related chiral pyridine and fused-pyridine systems, providing a clear framework for how such selectivity could be achieved. mdpi.com MCRs can be rendered stereoselective, affording products with high chemo-, regio-, and stereocontrol. nih.gov

Diastereoselectivity in MCRs is often controlled by the inherent substrate geometries and reaction conditions. For example, a highly diastereoselective synthesis of tetrahydropyridines has been achieved through a five-component reaction performed 'on-water', where the use of surfactants in water as a medium was crucial for the outcome. researchgate.net In other cases, diastereoselectivity arises from tandem reaction sequences within the one-pot procedure, such as in the synthesis of fused heteropolycycles where a metal-free C-H functionalization MCR proceeds with high diastereoselectivity. frontiersin.orgpreprints.org

Enantioselectivity typically requires the intervention of a chiral influence, most commonly a chiral catalyst or a chiral auxiliary. The development of catalytic asymmetric MCRs is a major focus in modern organic synthesis. mdpi.com For pyridine and its derivatives, this has been accomplished using various catalytic systems:

Chiral Organocatalysts: Chiral 4-aryl-pyridine-N-oxides have been designed as effective nucleophilic organocatalysts in acyl transfer reactions, demonstrating that structural diversity can be introduced to create highly stereoselective environments. acs.org Similarly, chiral isothiourea catalysts have been used in relay catalysis to achieve highly enantioselective [4+2] cyclizations, producing chiral pyridine derivatives. thieme-connect.com

Chiral Metal Catalysts: The combination of a metal, such as copper, with a chiral ligand (e.g., phosphoramidite) is a powerful strategy. mdpi.com This approach has been used for the atroposelective synthesis of axially chiral arylquinolizones through the dearomatization of pyridines, showcasing the high level of enantiocontrol possible. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical course of the reaction, after which the auxiliary can be cleaved. This method was used in the asymmetric addition of nucleophiles to pyridine derivatives activated with a chiral auxiliary derived from L-tert-leucine, resulting in complete stereoselectivity. mdpi.com

These strategies underscore the potential for developing stereoselective MCRs for this compound derivatives, which would be of significant interest for producing enantiomerically pure compounds for biological evaluation.

The following table provides examples of stereoselective reactions used to generate chiral pyridine-containing heterocycles, illustrating the methodologies that could be adapted for nicotinonitrile targets.

| Reaction Type | Stereoselectivity | Method/Catalyst | Product Class | Ref. |

| [4+2] Cyclization | Enantioselective | Pd/Chiral Isothiourea Relay Catalysis | Dihydrobenzofuro[3,2-b]pyridines | thieme-connect.com |

| Nucleophilic Addition | Diastereoselective | Chiral Auxiliary (from L-tert-leucine) | Dihydropyridines | mdpi.com |

| Allylic Dearomatization | Enantioselective | Chiral Copper-Phosphoramidite Catalyst | 2,3-Dihydroindolizines | mdpi.com |

| 'On-Water' MCR | Diastereoselective | Anionic Surfactant (SDOSS) | Tetrahydropyridines | researchgate.net |

| C-H Functionalization MCR | Diastereoselective | Metal-free, thermal | Fused Heteropolycycles | frontiersin.orgpreprints.org |

This table illustrates general strategies for achieving stereocontrol in the synthesis of pyridine-related frameworks.

Chemical Reactivity and Functionalization of 4,6 Dimethylnicotinonitrile

Electrophilic Aromatic Substitution Reactions of 4,6-Dimethylnicotinonitrile

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.com The pyridine (B92270) ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally deactivates the ring towards electrophilic attack compared to benzene. Furthermore, the cyano (-CN) group is a strong electron-withdrawing group, further deactivating the ring.

Conversely, the two methyl (-CH₃) groups are electron-donating and act as activating groups. dalalinstitute.com The interplay of these activating and deactivating effects directs incoming electrophiles. For instance, in nitration reactions using nitric acid and sulfuric acid, the nitro group (-NO₂) is introduced onto the ring. masterorganicchemistry.comyoutube.com The directing influence of the existing substituents determines the position of substitution.

Nucleophilic Additions and Substitutions on this compound Ring System

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The nitrile group, with its electrophilic carbon atom, is also a site for nucleophilic addition. evitachem.com

Derivatives of this compound can undergo nucleophilic substitution. For example, 2-chloro-4,6-dimethylnicotinonitrile (B82373), synthesized from the corresponding 2-pyridone, readily participates in nucleophilic aromatic substitution (SNAr) reactions. rjpbcs.com This reactivity allows for the introduction of various nucleophiles at the 2-position of the pyridine ring. For instance, it can react with 4-aminoacetophenone to yield 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile. rjpbcs.com Similarly, other nucleophiles like amines and thiols can displace the chloro group.

The nitrile group itself can be a target for nucleophiles. Under acidic or basic conditions, it can undergo addition reactions. evitachem.com For example, treatment of 2,5-dichloro-4,6-dimethylnicotinonitrile (B45833) with hydroxylamine (B1172632) leads to the formation of (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide, a key intermediate in the synthesis of more complex molecules. google.com

Cyclization Reactions Involving this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions often involve the nitrile group and an adjacent functional group, leading to the formation of new rings fused to the pyridine core.

A prominent example is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. ekb.eg This can be achieved by reacting a 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) derivative with α-halogenated carbonyl compounds. researchgate.net For instance, the thiosemicarbazone derived from 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile can be cyclized with reagents like chloroacetone (B47974) or phenacyl chloride to form substituted thiazole (B1198619) derivatives, which are precursors to fused systems. rjpbcs.comresearchgate.net

Another important cyclization pathway is the Thorpe-Ziegler reaction, which can be used to construct furo[2,3-b]pyridine (B1315467) structures from appropriate nicotinonitrile precursors. ekb.eg Additionally, pyrazolopyridine derivatives can be synthesized, which have applications as antitumor agents. rjpbcs.com The reaction of 2-amino-4,6-dimethylnicotinonitrile (B188196) with various reagents can lead to the formation of fused pyrimidine (B1678525) rings, such as in pyrano[2",3":4,5]thieno[2,3-b]pyridines. researchgate.net

The following table summarizes some cyclization reactions involving derivatives of this compound:

| Starting Material | Reagent(s) | Product Type | Ref |

| 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile thiosemicarbazone | Chloroacetone | Thiazole derivative | rjpbcs.comresearchgate.net |

| 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile thiosemicarbazone | Phenacyl chloride | Thiazole derivative | rjpbcs.comresearchgate.net |

| 2-Mercapto-4,6-dimethylnicotinonitrile derivative | α-Halogenated carbonyls | Thieno[2,3-b]pyridine | |

| 2-Amino-4,6-dimethylnicotinonitrile | Various | Pyrano[2",3":4,5]thieno[2,3-b]pyridine | researchgate.net |

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound and its derivatives can undergo both oxidation and reduction reactions, allowing for further functionalization.

Oxidation: The methyl groups on the pyridine ring can be oxidized. More commonly, derivatives are subjected to oxidation. For example, the sulfur atom in 2-mercapto-4,6-dimethylnicotinonitrile can be oxidized to form disulfides or sulfonic acids using oxidizing agents like potassium hexacyanoferrate(III) or hydrogen peroxide. researchgate.net The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K₃[Fe(CN)₆] in an alkaline medium yields a mixture of bis(3-cyanopyridin-2-yl)disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates. researchgate.net The pyridine nitrogen can also be oxidized to an N-oxide, a key step in the synthesis of the drug Opicapone from a related nicotinonitrile derivative. google.com

Reduction: The nitrile group is readily reduced. Common reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can convert the nitrile group into a primary amine. evitachem.com A more controlled reduction of a related dichlorinated nicotinonitrile to a nicotinaldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H). epo.org

The following table details common oxidation and reduction reactions:

| Substrate Derivative | Reagent(s) | Reaction Type | Product Functional Group | Ref |

| 2-Mercapto-4,6-dimethylnicotinonitrile | H₂O₂, KMnO₄ | Oxidation | Disulfide, Sulfonic acid | |

| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | K₃[Fe(CN)₆] | Oxidation | Disulfide, Sulfonate | researchgate.net |

| 2,5-dichloro-3-[5-(3,4-dimethoxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine | Urea hydrogen peroxide | Oxidation | N-oxide | google.com |

| 2-Mercapto-4,6-dimethylnicotinonitrile | LiAlH₄, Catalytic Hydrogenation | Reduction | Amine | |

| 2,5-dichloro-4,6-dimethylnicotinonitrile | DIBAL-H | Reduction | Aldehyde | epo.org |

Advanced Spectroscopic and Structural Elucidation of 4,6 Dimethylnicotinonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including 4,6-dimethylnicotinonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear as singlets due to the substitution pattern. The methyl groups at positions 4 and 6 also give rise to characteristic singlet signals in the aliphatic region of the spectrum.

A representative ¹H NMR spectrum would show:

A singlet for the proton at position 2 (H-2).

A singlet for the proton at position 5 (H-5).

A singlet for the methyl protons at position 4 (4-CH₃).

A singlet for the methyl protons at position 6 (6-CH₃).

The exact chemical shifts (δ) can vary slightly depending on the solvent used for the measurement.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-2 | δ ~8.5 | Singlet |

| H-5 | δ ~7.0 | Singlet |

| 4-CH₃ | δ ~2.5 | Singlet |

| 6-CH₃ | δ ~2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule produces a distinct signal. This technique is invaluable for determining the carbon framework. The spectrum will display signals for the two methyl carbons, the four pyridine ring carbons, and the nitrile carbon. The chemical shifts of the aromatic carbons are found in the downfield region, while the methyl carbons appear in the upfield region. The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C2 | δ ~150-155 |

| C3 | δ ~110-115 |

| C4 | δ ~155-160 |

| C5 | δ ~120-125 |

| C6 | δ ~155-160 |

| CN | δ ~117 |

| 4-CH₃ | δ ~20-25 |

| 6-CH₃ | δ ~20-25 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Isotopic Labeling Studies

Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. japsonline.com For this compound, two distinct ¹⁵N signals are expected: one for the pyridine ring nitrogen and another for the nitrile nitrogen. The chemical shifts of these nitrogens are sensitive to their electronic environment. japsonline.com Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often employed to detect these signals. japsonline.com

Isotopic labeling, where ¹⁴N is replaced with ¹⁵N, can significantly enhance the signal intensity and is a powerful tool for mechanistic studies and detailed structural assignments. rsc.org The chemical shift for the pyridine nitrogen is typically found in a different region compared to the nitrile nitrogen, allowing for their unambiguous assignment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

C≡N stretch: A strong and sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group.

C=C and C=N stretching: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds are also present at lower frequencies.

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈N₂), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (132.17 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule. Common fragmentation pathways for this compound might include the loss of a methyl group (M-15) or the loss of HCN (M-27), providing further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. wikipedia.org While specific crystallographic data for this compound is not widely published, related structures have been successfully analyzed using this method. nih.govmdpi.comresearchgate.net

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the pyridine ring and the geometry of the methyl and nitrile substituents. It would also provide insights into the crystal packing and any non-covalent interactions, such as π-π stacking or hydrogen bonding, that stabilize the crystal lattice. nih.gov

Single Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to several derivatives of this compound, providing unambiguous structural confirmation and detailed insights into their molecular geometry and crystal packing.

One such derivative is 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile. nih.goviucr.org The X-ray structure determination confirmed the formation of the pyridine-2-thioglucoside, resolving ambiguity that could not be clarified by spectroscopic data alone. nih.govresearchgate.net The analysis revealed unequal C—S bond lengths, with the bond to the glucose moiety being longer [S—Cglucose = 1.8016 (15) Å] than the bond to the pyridyl ring [S—Cpyridyl = 1.7723 (13) Å]. nih.govresearchgate.net

Another closely related compound, 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, which can be considered a precursor, has also been characterized. researchgate.net Its crystal structure analysis provided key data on the geometry of the dimethylated pyridine ring system. researchgate.net The crystallographic data for these derivatives are summarized in the table below.

| Parameter | 4,6-dimethyl-2-(thioglucosyl)nicotinonitrile nih.gov | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile researchgate.net |

|---|---|---|

| Chemical Formula | C₁₄H₁₈N₂O₅S | C₈H₈N₂S |

| Molecular Weight | 326.37 | 164.22 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 5.8116 (2) | 8.5130 (10) |

| b (Å) | 15.0135 (5) | 11.1070 (10) |

| c (Å) | 17.5097 (6) | 8.9910 (10) |

| β (°) | 90 | 98.140 (10) |

| Volume (ų) | 1527.28 (9) | 841.45 (16) |

| Z | 4 | 4 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking in this compound Polymorphs

The solid-state architecture of nicotinonitrile derivatives is directed by a network of non-covalent intermolecular interactions, primarily hydrogen bonds and π-stacking. These interactions dictate the crystal packing and influence the physical properties of the material.

In the crystal structure of 4,6-dimethyl-2-(thioglucosyl)nicotinonitrile, the hydrophilic glucose residues are linked by four classical hydrogen bonds, forming layers parallel to the ab plane. iucr.org The pyridyl rings project from these layers and engage in π-stacking interactions, which connect adjacent layers along the a-axis. iucr.orgresearchgate.net This creates a robust, three-dimensional supramolecular assembly.

Similarly, the structure of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile features molecules that form centrosymmetric dimers through strong N—H⋯S hydrogen bonds. researchgate.net In other nicotinonitrile analogues, such as 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, intermolecular amine N—H⋯Nnitrile hydrogen bonds create inversion dimers, which are further linked into chains. nih.gov In the case of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, molecules are linked by N—H⋯N hydrogen bonds into sheets, which are then stacked via π–π interactions between phenyl rings. researchgate.net

While the specific derivatives detailed here were not reported as polymorphic, the type and geometry of these hydrogen bonding and π-stacking interactions are the fundamental drivers that can lead to the formation of different crystalline forms, or polymorphs, under varying crystallization conditions.

Polymorphism Studies in this compound Analogues

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is therefore critical, particularly in the pharmaceutical industry.

While specific polymorphism studies on this compound itself are not widely reported, the phenomenon is well-documented in analogous pyridine-containing compounds and co-crystals. researchgate.net The formation of polymorphs is governed by competition and variation in intermolecular interactions. For example, two polymorphic forms of a luteolin–isonicotinamide cocrystal were identified, where the different packing arrangements arise from variations in hydrogen bonding motifs. rsc.org

The propensity for a molecule to form polymorphs is linked to its ability to form different stable networks of intermolecular interactions. researchgate.net The same hydrogen bonding and π-stacking forces described for the this compound derivatives are responsible for this phenomenon. Subtle changes in crystallization conditions can favor one packing arrangement over another, leading to a different polymorph. Therefore, a thorough screening for potential polymorphic forms is a crucial step in the characterization of crystalline nicotinonitrile analogues.

Advanced Analytical Techniques for Purity and Characterization of Nicotinonitriles

Ensuring the chemical purity and verifying the structural identity of nicotinonitriles requires a suite of advanced analytical techniques. Each method provides complementary information, and a combination of techniques is typically employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing purity. researchgate.net It separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase, allowing for precise quantification of the main component and any minor impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying and quantifying volatile impurities. jmaterenvironsci.com

Mass Spectrometry (MS) provides information on the molecular weight of the compound and, through fragmentation patterns, offers clues to its structure. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is arguably the most powerful tool for unambiguous structural elucidation. mdpi.com It provides detailed information about the chemical environment of each atom in the molecule, allowing for confirmation of the connectivity and constitution of the synthesized compound.

The table below summarizes the primary applications of these techniques in the analysis of nicotinonitriles.

| Technique | Primary Application | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Quantification | Percentage purity, Detection and quantification of non-volatile impurities. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, Impurity identification | Detection of volatile impurities, Molecular weight and structural information of impurities. jmaterenvironsci.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, Confirmation of identity | Detailed molecular structure, Connectivity of atoms, Confirmation of functional groups. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and quantification | Molecular weight of the main compound and impurities, High-sensitivity quantification. nih.gov |

Computational Chemistry and Theoretical Studies on 4,6 Dimethylnicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net This method allows for the calculation of various electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. For derivatives of 4,6-dimethylnicotinonitrile, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G**, have been used to predict electronic and nucleophilic sites by analyzing frontier molecular orbitals (FMOs). vulcanchem.com

Theoretical analyses of related aminonicotinonitrile compounds have successfully elucidated key electronic parameters. vulcanchem.commdpi.com These studies provide a framework for understanding the electronic characteristics of this compound. Key parameters that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. The HOMO-LUMO gap is a particularly important indicator of chemical reactivity and kinetic stability. For instance, a related compound, 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile, was found to have a HOMO-LUMO gap of 3.2 eV. vulcanchem.com

A typical set of calculated electronic properties for a molecule like this compound, based on findings for similar structures, would include the following:

| Electronic Property | Representative Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.0 | eV |

| Dipole Moment | 5.3 | Debye |

| Total Energy | -475 | a.u. |

This interactive table presents representative data based on DFT calculations for analogous compounds. The values are illustrative of what would be expected for this compound.

These calculations are crucial for understanding the molecule's reactivity, with the electron density distribution and molecular orbital shapes indicating likely sites for electrophilic and nucleophilic attack.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energetic relationships between these different conformations. For flexible molecules, this analysis is typically performed using molecular mechanics (MM) force fields. researchgate.net These methods can efficiently explore the potential energy surface to identify stable conformers.

A conformational search on a molecule like this compound would involve systematically or stochastically rotating the flexible bonds and calculating the energy of each resulting conformer. While the core pyridine (B92270) ring of this compound is rigid, the methyl groups can rotate. However, in more complex derivatives, linker chains can give rise to multiple conformers. For instance, in a study of 2-[2-(3-cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-yl)-ethoxy]-4,6-dimethyl nicotinonitrile, two distinct conformational polymorphs were identified and analyzed. nih.gov

The results of a conformational analysis are typically presented as a table of low-energy conformers and their relative energies.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) |

| 1 (Global Minimum) | 0.00 | 75.3 | 178.5 |

| 2 | 1.25 | 15.1 | 65.2 |

| 3 | 2.50 | 9.6 | -70.3 |

This interactive table illustrates a hypothetical outcome of a conformational analysis for a flexible derivative of this compound, showing the relative stability and population of different conformers at equilibrium.

Such analyses are critical for understanding how the molecule might interact with biological receptors or how it packs in a crystal lattice. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a visual representation of intermolecular contacts, with different colors indicating the nature and strength of these interactions.

In a typical Hirshfeld surface analysis of a nicotinonitrile derivative, the contributions of different intermolecular contacts are quantified.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H / H···C | 25.8 |

| N···H / H···N | 18.5 |

| C···C | 5.5 |

| O···H / H···O | 3.1 |

| Other | 1.9 |

This interactive table presents a representative breakdown of intermolecular contacts and their percentage contributions to the Hirshfeld surface for a derivative of this compound. The specific values are illustrative and depend on the exact crystal structure.

The red spots on the d_norm surface, a key feature of this analysis, highlight the shortest and strongest intermolecular contacts, which often correspond to hydrogen bonds. researchgate.net This detailed understanding of intermolecular forces is crucial for the field of crystal engineering, where the goal is to design new materials with desired properties based on predictable crystal packing. acs.org

Biological Activities and Pharmacological Potential of 4,6 Dimethylnicotinonitrile Derivatives

Antimicrobial Activity Studies

Derivatives of 4,6-dimethylnicotinonitrile have demonstrated notable efficacy against a variety of microbial pathogens, positioning them as promising candidates for the development of new antimicrobial agents.

Research has shown that compounds derived from this compound possess significant antibacterial properties. For instance, certain quinoline (B57606) derivatives incorporating the this compound moiety have displayed high activity against Gram-positive bacteria. biointerfaceresearch.com Similarly, 2-amino-4,6-dimethylnicotinonitrile (B188196) (ADMN) has been identified as a potential antibacterial agent. The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways. Studies have reported activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella spp.

The introduction of different functional groups to the core structure has been shown to modulate antibacterial efficacy. For example, pyrazolo[3,4-b]pyridine derivatives synthesized from 2-amino-4,6-dimethylnicotinonitrile exhibited varied activity. One such derivative, compound 11 , which incorporates an aromatic hydroxyquinoline moiety, was found to be more active than the parent amine against Bacillus subtilis, Streptococcus pneumoniae, Escherichia coli, and Salmonella Typhimurium. jst.go.jp Another derivative, compound 10 , bearing a malononitrile (B47326) group, showed enhanced activity against Salmonella Typhimurium. jst.go.jp Thienopyridine-thiazole hybrids have also been synthesized and evaluated, demonstrating the versatility of the this compound scaffold in generating novel antibacterial compounds. arabjchem.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference |

|---|---|---|---|

| Quinoline derivatives | Gram-positive bacteria | High activity | biointerfaceresearch.com |

| Pyrazolo[3,4-b]pyridine 11 | B. subtilis, S. pneumoniae, E. coli, S. Typhimurium | Enhanced activity | jst.go.jp |

| Pyrazolo[3,4-b]pyridine 10 | S. Typhimurium | Enhanced activity | jst.go.jp |

| Thienopyridine-thiazole hybrids | Various | Antibacterial activity | arabjchem.org |

| General Derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Significant properties |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Studies on pyrazolo[3,4-b]pyridine derivatives have shown that specific structural modifications can lead to potent antifungal agents. For example, a derivative known as compound 10 , which contains a malononitrile moiety, demonstrated superior antifungal activity against Aspergillus niger and Fusarium oxysporum when compared to its parent compound, 2-amino-4,6-dimethylnicotinonitrile. jst.go.jp This suggests that the inclusion of the malononitrile group on the pyrazolo[3,4-b]pyridine framework enhances its efficacy against these fungal strains. jst.go.jp

Furthermore, research into thienopyridine-thiazole hybrids derived from 2-chloro-4,6-dimethylnicotinonitrile (B82373) has also indicated promising antifungal activities. arabjchem.org These findings underscore the importance of the this compound core as a versatile scaffold for developing new antifungal compounds.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine 10 | Aspergillus niger, Fusarium oxysporum | Enhanced activity | jst.go.jp |

| Thienopyridine-thiazole hybrids | Various | Antifungal activity | arabjchem.org |

Antitumor and Anticancer Properties

The this compound framework has served as a foundational structure for the development of novel compounds with significant antitumor and anticancer activities. Research has demonstrated that derivatives of this compound can exhibit potent cytotoxic effects against various human cancer cell lines. researchgate.net

For instance, 2-amino-4,6-dimethylnicotinonitrile (ADMN) has been investigated for its cytotoxic properties and has shown potential as an antiproliferative agent. Studies have revealed that ADMN can induce G1 phase arrest in the cell cycle of mammalian cell lines. The cytotoxic mechanism may involve interference with critical cellular processes like DNA replication or protein synthesis.

Further synthetic modifications have led to compounds with enhanced anticancer efficacy. Thiopyrano[2,3-b]pyridine derivatives synthesized from a nicotinonitrile precursor were tested against MCF-7 (breast carcinoma) and HCT-116 (colon carcinoma) cell lines. semanticscholar.org One compound in this series, designated as compound 5 (TP5), exhibited a dramatic, dose-dependent inhibitory effect on the growth of the MCF-7 cell line, with an IC₅₀ value of 3.45 ± 0.2 μg/mL. semanticscholar.org This compound also showed potent activity against the HCT-116 cell line (IC₅₀ 13.2 ± 0.9 μg/mL). semanticscholar.org Other derivatives in the same study, compounds 6 and 8 , displayed moderate to low toxicity against these cell lines, highlighting the structural specificity required for potent anticancer activity. semanticscholar.org

Similarly, new benzoxazole (B165842) derivatives were synthesized and evaluated for their cytotoxic effects. Compounds 11 and 12 from this series showed strong cytotoxic effects against hepatocellular carcinoma (IC₅₀ 5.5±0.22 μg/ml) and breast cancer (IC₅₀ 5.6±0.32 μg/ml) cell lines, respectively. researchgate.net

Table 3: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Thiopyrano[2,3-b]pyridine 5 (TP5) | MCF-7 (Breast Carcinoma) | 3.45 ± 0.2 | semanticscholar.org |

| HCT-116 (Colon Carcinoma) | 13.2 ± 0.9 | semanticscholar.org | |

| Thiopyrano[2,3-b]pyridine 6 | MCF-7 (Breast Carcinoma) | 29.43 ± 1.1 | semanticscholar.org |

| HCT-116 (Colon Carcinoma) | 44.1 ± 1.8 | semanticscholar.org | |

| Thiopyrano[2,3-b]pyridine 8 | MCF-7 (Breast Carcinoma) | 235 ± 8.9 | semanticscholar.org |

| HCT-116 (Colon Carcinoma) | 305 ± 9.2 | semanticscholar.org | |

| Benzoxazole derivative 11 | Hepatocellular Carcinoma | 5.5 ± 0.22 | researchgate.net |

| Benzoxazole derivative 12 | Breast Cancer | 5.6 ± 0.32 | researchgate.net |

Anti-inflammatory Mechanisms and Effects

Derivatives of this compound have emerged as a class of compounds with notable anti-inflammatory potential. The pyridine (B92270) nucleus is a known component of various anti-inflammatory agents. semanticscholar.org Research into novel quinazoline (B50416) derivatives, which can be conceptually linked to nicotinonitrile structures, has shown a connection between their use and the modulation of inflammatory pathways, such as the implication of COX-II in biological processes. nih.gov

The anti-inflammatory effects of these derivatives are often linked to their ability to modulate key signaling pathways involved in inflammation. For example, some isonicotinonitrile derivatives, which are structurally related to nicotinonitriles, have been shown to inhibit the NF-κB pathway. This inhibition leads to a reduced expression of pro-inflammatory cytokines, which are central mediators of the inflammatory response.

Antioxidant Activity and Reactive Species Scavenging

Derivatives of this compound have been investigated for their antioxidant properties, specifically their ability to scavenge reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous diseases. mdpi.comnih.gov

The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picryhydrazyl (DPPH). nih.gov The chemical structure of these derivatives, particularly the presence of electron-donating groups, can contribute to their radical-scavenging capabilities. The scavenging of ROS helps to protect cells from oxidative damage, stabilize mitochondrial membranes, and reduce intracellular ROS levels. nih.gov This activity is crucial as ROS can damage biological macromolecules such as DNA, lipids, and proteins, leading to cellular dysfunction. mdpi.com The ability of a compound to inhibit lipid peroxidation is another important measure of its antioxidant efficacy. nih.gov

Enzyme Inhibition and Receptor Binding Mechanisms

The pharmacological effects of this compound derivatives are often rooted in their ability to interact with specific enzymes and cellular receptors. The unique structure of these compounds allows them to bind to the active sites of enzymes or specific receptors, thereby disrupting their normal function.

For instance, the cytotoxic effects of some derivatives against cancer cells are thought to arise from their interference with enzymes involved in DNA replication or protein synthesis. In the context of neurodegenerative diseases, structurally related isonicotinonitrile derivatives have been investigated for their potential to inhibit specific enzymes associated with these conditions.

Furthermore, the nitrile group within these molecules can act as a bioisostere for other functional groups like carbonyls or carboxylic acids in drug design. Its electron-withdrawing nature can enhance the binding affinity of the molecule to its target, such as in the case of kinase inhibitors. This makes the this compound scaffold a valuable starting point for designing targeted enzyme inhibitors for various therapeutic applications.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been crucial in identifying the key structural motifs responsible for their diverse pharmacological effects.

Research has shown that modifications at various positions of the nicotinonitrile ring system can lead to significant changes in activity. For instance, the introduction of different substituents at the 2-position of the this compound core has been a common strategy to explore and optimize biological activities such as antioxidant and anti-inflammatory effects. researchgate.net

One area of investigation has been the synthesis of 2-substituted-4,6-dimethylnicotinonitrile derivatives and their evaluation as antioxidant agents. researchgate.net Studies involving the condensation of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile with thiosemicarbazide, followed by cyclization with α-halogenated carbonyl reagents, yielded a series of derivatives. researchgate.net Among these, certain compounds exhibited promising antioxidant activity when tested using the ABTS radical cation decolorization assay. researchgate.net This suggests that the nature of the substituent at the 2-position plays a direct role in the molecule's ability to scavenge free radicals.

In the context of anti-inflammatory activity, derivatives of this compound have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors. acs.org Docking studies have been employed to predict the binding of these compounds within the catalytic site of COX-2, providing insights into the structural requirements for inhibitory activity. acs.org For example, the synthesis of 2,2′-{[1,2-phenylenebis(methylene)]bis(sulfanediyl)}bis(this compound) has yielded polymorphs that exhibit moderate anti-inflammatory activity. acs.org

Furthermore, the core structure of this compound has been utilized as a building block for creating more complex heterocyclic systems with potential pharmacological applications. nih.gov For example, 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) can be used to synthesize thieno[2,3-b]pyridines, which are scaffolds for developing M4 positive allosteric modulators (PAMs). nih.gov The exploration of different amine "tails" on these tricyclic structures has been a key aspect of the SAR, demonstrating the importance of this region for potency at the M4 receptor. nih.gov

The table below summarizes the structure-activity relationships for a selection of this compound analogues.

| Core Structure | Substituent/Modification | Biological Activity | Key Findings | Reference |

| This compound | 2-((4-acetylphenyl)amino)- and subsequent cyclized derivatives | Antioxidant | Specific derivatives showed promising activity against ABTS free radicals. | researchgate.net |

| This compound | 2,2′-{[1,2-phenylenebis(methylene)]bis(sulfanediyl)} | Anti-inflammatory | Moderate activity observed, with docking studies suggesting COX-2 as a potential target. | acs.org |

| Thieno[2,3-b]pyridine (B153569) (derived from 2-mercapto-4,6-dimethylnicotinonitrile) | Various amine "tails" | M4 Positive Allosteric Modulator | The nature of the amine substituent significantly impacts potency at the M4 receptor. | nih.gov |

Pharmacological Profiling and Target Identification for this compound Derivatives

The pharmacological profiling of this compound derivatives has revealed a range of biological activities, and efforts in target identification have begun to elucidate their mechanisms of action. These compounds have shown potential as antioxidant, antimicrobial, anticancer, and anti-inflammatory agents, as well as modulators of specific cellular receptors. researchgate.netacs.orgnih.gov

One of the identified targets for certain this compound derivatives is the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Specifically, tricyclic compounds synthesized from a 2-mercapto-4,6-dimethylnicotinonitrile precursor have been identified as positive allosteric modulators (PAMs) of the M4 receptor. nih.gov The pharmacological profiling of these compounds involved calcium mobilization assays in cell lines expressing the human M4 receptor, which allowed for the determination of their potency (EC50 values). nih.gov

For the anti-inflammatory activity of some derivatives, cyclooxygenase-2 (COX-2) has been proposed as a potential target. acs.org This was suggested by molecular docking studies that simulated the interaction between the compounds and the active site of the COX-2 enzyme. acs.org The anti-inflammatory effects of these compounds were further evaluated in vivo using models such as the complete Freund's adjuvant-induced rat paw model. acs.org

In the realm of antimicrobial activity, derivatives of 2-mercapto-4,6-dimethylnicotinonitrile have demonstrated efficacy against various bacterial strains. While the precise molecular targets are not always fully elucidated, the mechanism is thought to involve the interaction of the mercapto group with thiol groups in bacterial proteins, leading to the inhibition of enzyme activity.

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals. researchgate.net This has been demonstrated through in vitro assays such as the ABTS radical cation decolorization assay. researchgate.net The electron-donating capacity of certain substituents, like a thiol group, is believed to be a key contributor to this activity.

The table below provides a summary of the pharmacological profiling and target identification for selected this compound derivatives.

| Derivative Class | Pharmacological Activity | Identified/Proposed Target | Method of Target Identification/Profiling | Reference |

| Thieno[2,3-b]pyridine analogues | M4 Positive Allosteric Modulation | M4 Muscarinic Acetylcholine Receptor | Calcium mobilization assays in hM4-expressing cells. | nih.gov |

| 2,2′-{[1,2-phenylenebis(methylene)]bis(sulfanediyl)}bis(this compound) | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Molecular docking studies and in vivo anti-inflammatory models. | acs.org |

| 2-Mercapto-4,6-dimethylnicotinonitrile derivatives | Antimicrobial | Bacterial proteins (general) | In vitro antimicrobial screening assays. | |

| 2-Substituted-4,6-dimethylnicotinonitrile analogues | Antioxidant | Free radicals | ABTS radical cation decolorization assay. | researchgate.net |

Applications in Agrochemistry and Materials Science

4,6-Dimethylnicotinonitrile Derivatives as Agrochemical Intermediates

Derivatives of this compound are valuable building blocks in the production of various agrochemicals, including herbicides and insecticides. innospk.com The chemical stability and reactivity of these derivatives make them suitable for constructing more complex molecules with specific biological activities.

One notable derivative, 2-chloro-4,6-dimethylnicotinonitrile (B82373), is synthesized from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. rsc.org This chlorinated intermediate is particularly useful in the synthesis of pesticides. guidechem.com For instance, it can react with hydrazine (B178648) hydrate (B1144303) to form 3-aminopyrazolo[3,4-b]pyridine, a key precursor for certain azo compounds with potential agrochemical applications. researchgate.net Another important derivative, 2-amino-4,6-dimethylnicotinonitrile (B188196), also serves as a crucial intermediate in the synthesis of various agrochemicals. lookchem.com

Furthermore, some thienopyridine compounds derived from this compound have shown potential as insecticides and herbicide antidotes. researchgate.net The versatility of the this compound scaffold allows for the introduction of various functional groups, leading to a diverse library of compounds for screening and development in the agrochemical industry.

Integration of this compound in Functional Materials Development

The unique chemical structure of this compound and its derivatives also lends itself to applications in materials science. innospk.com These compounds can serve as precursors for the synthesis of specialty polymers and other functional materials. innospk.com

For example, derivatives of 2,5-dichloro-4,6-dimethylnicotinonitrile (B45833) are utilized in creating specialty polymers. innospk.com The presence of reactive sites on the pyridine (B92270) ring allows for polymerization and the incorporation of the nicotinonitrile moiety into larger polymer chains. One such application involves the synthesis of poly-(2-vinylpyridine-1-oxide) from derivatives of 2-pyridyl alkanol-1-oxides, a reaction pathway feasible with compounds derived from 2,5-dichloro-4,6-dimethylnicotinonitrile. vulcanchem.com This polymer has applications in the formation of ion-exchange resins. vulcanchem.com

Additionally, research has explored the use of 2-ethoxy-4,6-dimethylnicotinonitrile in combination with iodide ions as a corrosion inhibitor for mild steel in acidic environments, highlighting its potential in material protection. researchgate.net The ability of nicotinonitrile derivatives to be incorporated into more complex structures also opens possibilities in the development of fluorescent probes and photoresponsive materials. For instance, a hybrid molecule containing a coumarin (B35378) fragment and a this compound fragment connected by a methylthio bridge has been synthesized, with potential applications in bioimaging and light-triggered drug delivery systems. vulcanchem.com The development of a fluorescence sensor, 2-morpholino-4,6-dimethylnicotinonitrile, further underscores the utility of this scaffold in creating functional materials for sensing applications. nih.gov

Environmental Fate and Toxicological Considerations of 4,6 Dimethylnicotinonitrile from a Research Perspective

Degradation Pathways and Persistence in Environmental Matrices

There is currently no specific data available in scientific literature detailing the degradation pathways or persistence of 4,6-Dimethylnicotinonitrile in environmental matrices such as soil, water, or air. tandfonline.comcapotchem.cn Research on other pyridine (B92270) derivatives indicates that biodegradation can occur under both aerobic and anaerobic conditions, with factors like the presence of oxygen and the nature of microbial populations influencing the rate of degradation. tandfonline.com For instance, studies on methylpyridines suggest they have an intermediate level of degradability compared to other pyridine derivatives. oup.com However, without direct experimental evidence for this compound, its specific environmental persistence remains unknown.

Ecotoxicological Impact Assessments

No specific ecotoxicological impact assessments for this compound are available in the public domain. tandfonline.comcapotchem.cnchemicalbook.com This includes a lack of data on its toxicity to aquatic organisms such as fish, daphnia, or algae. chemicalbook.com While studies on other pyridine derivatives have established a range of toxicities to marine bacteria, these findings cannot be directly extrapolated to this compound without specific testing. nih.gov

Mechanisms of Toxicity

The specific mechanisms of toxicity for this compound have not been thoroughly investigated. capotchem.cn Material safety data sheets indicate that the compound may cause respiratory irritation upon inhalation. capotchem.cn However, detailed studies into the molecular and cellular mechanisms underlying its potential toxicity in various organisms are not available. Research on related compounds, such as 2-amino-4,6-dimethylnicotinonitrile (B188196), suggests that cytotoxic effects in cancer cell lines may involve interference with cellular processes like DNA replication or protein synthesis, but this is not directly applicable to this compound.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for 4,6-Dimethylnicotinonitrile

The synthesis of this compound and its derivatives is an active area of research, with a strong emphasis on improving efficiency, yield, and environmental friendliness. Classical methods are being supplemented and replaced by innovative techniques that offer significant advantages.

One novel approach involves the use of the Vilsmeier-Haack reagent (DMF-POCl3) to synthesize 2-chloro-4,6-dimethylnicotinonitrile (B82373) from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. This reaction, conducted under reflux for five hours, provides a pathway to novel pyridine (B92270) compounds, with the synthetic route being simulated using density functional theory (DFT) to predict outcomes.

In a significant move towards sustainable chemistry, researchers have developed green protocols utilizing microwave irradiation. This method has been successfully employed for the synthesis of 5-Arylazo-2-[(substituted)-3, 4, 5-trihydroxy-6-(hydroxymethyl) tetrahydro-2H-pyran-2-yloxy]-4, 6-dimethylnicotinonitrile derivatives. By irradiating a homogenous solid mixture of reactants with silica (B1680970) gel for just 2-3 minutes, the desired products are obtained in high yields (around 91%). These microwave-assisted methods are noted for being more efficient, requiring less time, and reducing the need for large quantities of solvents compared to traditional heating methods.

Further synthetic explorations include the reaction of 2-chloro-4,6-dimethylnicotinonitrile with hydrazine (B178648) hydrate (B1144303) to form key intermediates like 3-aminopyrazolo[3,4-b]pyridine, which can then be used to create a variety of azo-coupling products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.